1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Catalog No.
S681418
CAS No.
66766-07-2
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

CAS Number

66766-07-2

Product Name

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

IUPAC Name

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3

InChI Key

OLZWOGIOHDAKHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

Synonyms

3-(3,5-Dimethylphenoxy)-2-hydroxypropylamine, Metaxalone Related Compound B

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is an organic compound notable for its unique structure, which includes a propan-2-ol backbone and a 3,5-dimethylphenoxy group. Its molecular formula is C11H17NO2C_{11}H_{17}NO_{2}, and it has a molecular weight of approximately 197.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various chemical entities.

There is no scientific research available on the mechanism of action of MRB.

  • No information exists on the safety profile of MRB. As an impurity, its presence in a pharmaceutical product would be subject to rigorous safety assessments.

As an Impurity:

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, also known as Metaxalone Related Compound B, is primarily encountered in scientific research as an impurity in the muscle relaxant drug Metaxalone.

Researchers use various techniques, such as liquid chromatography and mass spectrometry, to identify and quantify this impurity in Metaxalone formulations. Understanding the presence and level of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Potential Research Applications:

While the specific research applications of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol are limited, its chemical structure suggests some potential areas of exploration:

  • Modification of existing drugs: Researchers could investigate the possibility of modifying this compound to create new drugs with similar or improved properties compared to existing medications.
  • Study of biological activity: The presence of an amino group and a phenol group in the molecule suggests potential for interaction with biological systems. Scientists could explore the potential biological activities of this compound, such as its effects on specific enzymes or receptors.
  • Synthesis of new compounds: Chemists could use this compound as a starting material for the synthesis of new molecules with different functionalities and potential applications in various fields, including medicine, materials science, and agriculture.

  • Oxidation: The compound can be oxidized to yield ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols, utilizing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amino group in the compound allows for substitution reactions, leading to the formation of various derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound’s functional groups to create new derivatives with potentially enhanced properties.

The biological activity of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been explored primarily in pharmacological contexts. It may interact with specific enzymes and receptors, influencing metabolic pathways and enzyme-substrate interactions. Its structure suggests that it could engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating biological activity . Additionally, as a degradation product of metaxalone, it is relevant in studies concerning muscle relaxants and their mechanisms of action .

The synthesis of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin. The process can be outlined as follows:

  • Formation of Intermediate: React 3,5-dimethylphenol with epichlorohydrin under controlled conditions to form an intermediate compound.
  • Ammoniation: Treat the intermediate with ammonia to yield the final product.
  • Purification: The product is often purified through recrystallization techniques to ensure high yield and purity .

This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance efficiency.

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has several notable applications:

  • Pharmaceuticals: It is used as a secondary standard in pharmaceutical laboratories and as an intermediate in the synthesis of muscle relaxants like metaxalone.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis and analytical chemistry, contributing to the production of fine chemicals .
  • Research: It is utilized in scientific research to study its biological interactions and potential therapeutic effects.

Interaction studies indicate that 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol may modulate enzyme activity, particularly involving cytochrome P450 enzymes crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities with 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol59365-66-10.86
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-Not available0.86
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol39270-39-80.83
2-((4-Methoxybenzyl)oxy)ethanol13807-89-10.82
3-((4-Methoxybenzyl)oxy)propan-1-olNot available0.82

The uniqueness of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its ability to modulate enzyme interactions makes it particularly interesting for pharmaceutical applications .

Reaction Mechanisms and Pathways

The synthesis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves a two-step reaction:

  • Step 1: Nucleophilic substitution of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)propan-2-ol. This reaction proceeds via an SN2 mechanism where the phenolate ion attacks the epoxide ring of epichlorohydrin, opening it to yield the intermediate glycidyl ether.

  • Step 2: Amination of the intermediate with ammonia or an amine source to replace the halide or epoxide moiety, resulting in the amino alcohol 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

The reaction pathway benefits from the nucleophilicity of the phenolate and the electrophilicity of epichlorohydrin, followed by nucleophilic attack by ammonia on the intermediate.

Optimization of Reaction Parameters

Temperature Effects on Yield and Purity

  • The initial reaction of 3,5-dimethylphenol with epichlorohydrin is generally conducted at moderate temperatures (~80–100 °C) to optimize yield while minimizing side reactions.

  • Amination steps require controlled heating, typically between 60–160 °C, with gradual temperature increase to improve conversion efficiency and product purity.

  • Excessive temperature can lead to decomposition or formation of by-products, thus precise temperature control is critical.

Stoichiometric Ratios and Impurity Minimization

  • The molar ratio of 3,5-dimethylphenol to epichlorohydrin is optimized to slightly favor epichlorohydrin to ensure complete reaction of phenol.

  • Ammonia or amine is used in slight excess to drive the amination to completion and reduce residual intermediate impurities.

  • Proper stoichiometry reduces formation of side products and impurities such as unreacted epoxide or over-alkylated species.

Base Selection and Catalytic Efficiency

  • Bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, and bicarbonates are employed to generate phenolate ions and facilitate the nucleophilic substitution.

  • Sodium hydroxide and potassium hydroxide are preferred for their strong basicity and catalytic efficiency.

  • The choice of base affects reaction rate, selectivity, and impurity profile.

Industrial Scalability and Continuous Processes

  • Industrial synthesis adapts batch reactions to continuous flow systems to improve control over reaction parameters and product consistency.

  • Use of solvents such as toluene or xylene facilitates phase separation and purification.

  • Poly(ethylene glycol) (PEG-400) has been used as a reaction facilitator to enhance solubility and reaction kinetics in scaled-up processes.

  • Continuous processes allow better heat management and scalability for pharmaceutical intermediate production.

Alternative Synthetic Routes

Epichlorohydrin-Mediated Amination

  • This route remains the most common, involving epichlorohydrin as a key intermediate for introducing the propan-2-ol moiety.

  • The phenol is first etherified with epichlorohydrin, followed by nucleophilic amination with ammonia.

  • The process is well-established, efficient, and amenable to industrial scale-up.

Microwave-Assisted Synthesis Strategies

  • Microwave irradiation has been explored to accelerate the reaction kinetics of phenol substitution and amination steps.

  • Microwave-assisted synthesis can reduce reaction times from hours to minutes and improve yields by providing uniform heating and enhanced molecular activation.

  • This method offers a green chemistry approach by reducing energy consumption and solvent use, though industrial adoption requires further validation.

Chemical Properties and Reaction Behavior

PropertyValue / Description
Molecular FormulaC11H17NO2
Molecular Weight~197.26 g/mol
CAS Number66766-07-2
Functional GroupsAmino (-NH2), Phenoxy, Secondary alcohol
SolubilitySoluble in organic solvents, moderate in water
Typical ReactionsOxidation, Reduction, Nucleophilic substitution

Reaction Examples

  • Oxidation: Can be oxidized to corresponding ketones or oxides using oxidants like potassium permanganate or chromium trioxide.

  • Reduction: Reduction to corresponding amines or alcohols using lithium aluminum hydride.

  • Substitution: Amino group can be substituted by alkylation or acylation to form derivatives with modified pharmacological properties.

Research Findings and Applications

  • Primarily studied as an impurity and intermediate in the synthesis of Metaxalone, a muscle relaxant drug.

  • Analytical methods such as liquid chromatography and mass spectrometry are employed to detect and quantify this compound in pharmaceutical formulations.

  • Potential for derivatization to create novel bioactive molecules due to its functional groups.

  • Microwave-assisted synthesis and continuous flow processing represent promising areas for improving synthetic efficiency and sustainability.

Summary Table of Synthetic Parameters

ParameterTypical ConditionEffect on Outcome
Temperature80–100 °C (etherification), 60–160 °C (amination)Optimal yield and purity; avoid decomposition
BaseNaOH, KOH, Na2CO3Facilitates phenolate formation and substitution
Stoichiometric RatioSlight excess epichlorohydrin and ammoniaDrives reaction to completion, minimizes impurities
SolventToluene, xylene, PEG-400Enhances solubility and reaction kinetics
Reaction TimeSeveral hours (batch), minutes (microwave)Microwave reduces time, improves efficiency

Visual Representation

Note: Due to text format limitations, please refer to PubChem for 2D and 3D molecular structures of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

XLogP3

1.1

UNII

BLF63EF2IX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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